molecular formula C21H17F5N2O4S B10834290 5-[3-(Trifluoromethyl)phenyl]-N-[(R)-1-[4-(mesylamino)-3,5-difluorophenyl]ethyl]furan-2-carboxamide

5-[3-(Trifluoromethyl)phenyl]-N-[(R)-1-[4-(mesylamino)-3,5-difluorophenyl]ethyl]furan-2-carboxamide

Cat. No.: B10834290
M. Wt: 488.4 g/mol
InChI Key: UBEWFMQQEXOLKY-LLVKDONJSA-N
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Description

Preparation Methods

The synthesis of PMID25666693-Compound-152 involves several steps, including the reaction of a phosphine-containing compound with 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst. This reaction generates P-N bond-containing compounds, such as amido phosphine and imino phosphoramide . Industrial production methods often involve crystallization techniques to perform separation and purification, ensuring high purity and quality of the compound .

Chemical Reactions Analysis

PMID25666693-Compound-152 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include iron catalysts, specific pH conditions, and controlled temperatures.

Scientific Research Applications

PMID25666693-Compound-152 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancer-related pain and other conditions.

    Industry: Utilized in the production of high-purity compounds and materials.

Mechanism of Action

The mechanism of action of PMID25666693-Compound-152 involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli. By blocking this channel, the compound helps to mediate inflammatory pain and hyperalgesia .

Comparison with Similar Compounds

PMID25666693-Compound-152 is unique in its specific antagonistic effect on the TRPV1 channel. Similar compounds include other TRPV1 antagonists, such as capsaicin and CNTX-4975. PMID25666693-Compound-152 stands out due to its specific molecular structure and high efficacy in treating cancer-related pain .

Properties

Molecular Formula

C21H17F5N2O4S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H17F5N2O4S/c1-11(13-9-15(22)19(16(23)10-13)28-33(2,30)31)27-20(29)18-7-6-17(32-18)12-4-3-5-14(8-12)21(24,25)26/h3-11,28H,1-2H3,(H,27,29)/t11-/m1/s1

InChI Key

UBEWFMQQEXOLKY-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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